molecular formula C22H12N2O2S2 B12818759 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile

2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile

Cat. No.: B12818759
M. Wt: 400.5 g/mol
InChI Key: UZKPAZMLZLEWNH-UHFFFAOYSA-N
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Description

    Reactants: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde and malononitrile.

    Conditions: Basic conditions, typically using sodium ethoxide in ethanol.

    Product: 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile typically involves multi-step organic reactions

  • Step 1: Synthesis of Benzo[c]thiophene Derivative

      Reactants: 2,4-Dihydroxybenzaldehyde and thiophene-2-carbaldehyde.

      Conditions: Acidic or basic catalysis, typically under reflux conditions.

      Product: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene.

  • Step 2: Condensation Reaction

      Reactants: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene and thiophene-2-carbaldehyde.

      Conditions: Solvent such as ethanol, with a base like piperidine.

      Product: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential as a building block for organic semiconductors and photovoltaic materials.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors due to its structural similarity to other bioactive thiophene derivatives.

Medicine

In medicine, it could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties, leveraging the known activities of thiophene-based compounds.

Industry

Industrially, it might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or disrupt cellular pathways critical for cancer cell survival. The molecular targets could include kinases or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(thiophen-2-yl)benzo[c]thiophene: Similar core structure but lacks the malononitrile group.

    2,4-Dihydroxybenzo[c]thiophene: Similar aromatic system but without the extended thiophene and malononitrile functionalities.

Uniqueness

The uniqueness of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile lies in its combination of a benzo[c]thiophene core with both thiophene and malononitrile groups, which may confer unique electronic properties and reactivity compared to simpler thiophene derivatives.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H12N2O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[5-[3-(2,4-dihydroxyphenyl)-2-benzothiophen-1-yl]thiophen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C22H12N2O2S2/c23-11-13(12-24)9-15-6-8-20(27-15)22-17-4-2-1-3-16(17)21(28-22)18-7-5-14(25)10-19(18)26/h1-10,25-26H

InChI Key

UZKPAZMLZLEWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)C3=CC=C(S3)C=C(C#N)C#N)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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